Alkyl Chain Length Comparison: N-Propyl vs. N-Ethyl 1,3-Benzenediamine Molecular Weight and LogP Estimation
1-N-propylbenzene-1,3-diamine (C9H14N2, MW 150.22) exhibits increased molecular weight and calculated lipophilicity compared to its N-ethyl analog (1,3-benzenediamine, N-ethyl-, CAS 50617-74-8, C8H12N2, MW 136.19) . The additional methylene group in the propyl substituent increases the hydrocarbon character of the molecule, which is anticipated to enhance solubility in non-polar organic matrices and modify partitioning behavior in biphasic systems [1]. The n-propyl substitution pattern (C3) represents an intermediate lipophilicity relative to ethyl (C2) and butyl (C4) N-alkylated 1,3-benzenediamines, providing a tunable balance for formulation-specific requirements [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (estimated logP) |
|---|---|
| Target Compound Data | MW = 150.22 g/mol; C9H14N2 formula; n-propyl (C3) N-alkyl substituent |
| Comparator Or Baseline | N-Ethyl-1,3-benzenediamine (CAS 50617-74-8): MW = 136.19 g/mol; C8H12N2 formula; ethyl (C2) N-alkyl substituent |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional methylene unit); Estimated ΔlogP ≈ +0.5 (based on methylene group contribution) |
| Conditions | Structural analysis and physicochemical property estimation; no experimental partition coefficient data identified for target compound |
Why This Matters
Increased lipophilicity alters solubility and partitioning behavior in organic formulations, directly impacting additive compatibility and functional performance in lubricant, fuel, and polymer applications.
- [1] Rowland, R.G. Alkylated 1,3-benzenediamine compounds and methods for producing same. U.S. Patent Application Publication US 2009/0156508 A1. Discloses n-propyl as one of the preferred alkyl substituents for deposit-control additives and antioxidants. View Source
